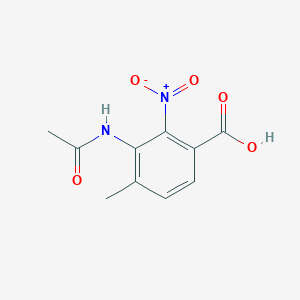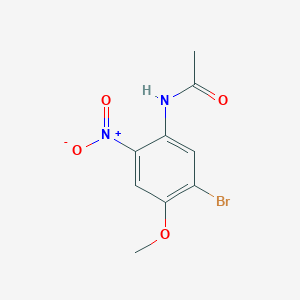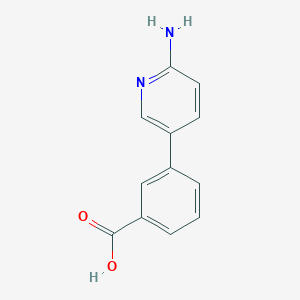
3-(6-Aminopyridin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Aminopyridin-3-yl)benzoic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The InChI code for 3-(6-Aminopyridin-3-yl)benzoic acid is 1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) and the InChI key is RWSYZOSQBJSZNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(6-Aminopyridin-3-yl)benzoic acid is a solid at room temperature . It should be stored at 2-8°C .Relevant Papers The relevant papers for 3-(6-Aminopyridin-3-yl)benzoic acid include studies on its coordination chemistry and its use in the synthesis of metal-organic frameworks .
Aplicaciones Científicas De Investigación
Application 1: Photoisomerization in Hydrogen Bonded Complexes
-
Methods of Application or Experimental Procedures : The study involved NMR titration experiments to study the association of aminopyridine-based acrylic acid and its salt. The double carbon–carbon bond in the acrylic acid derivative is subjected to photoisomerization. This is dependent on the association with substituted urea derivatives .
-
Results or Outcomes : The substituent in ureas influences the trans/cis isomerization kinetics and position of the photostationary state. Two mechanisms that influence the photoisomerization were proposed. It was shown that interaction with urea derivatives causes lowering of the trans-to-cis photoreaction rates .
Application 2: Enrichment of cis-diol-containing Biomolecules
-
Methods of Application or Experimental Procedures : The study involved the use of 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles. These nanoparticles exhibit low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
-
Results or Outcomes : The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules. This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
Propiedades
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

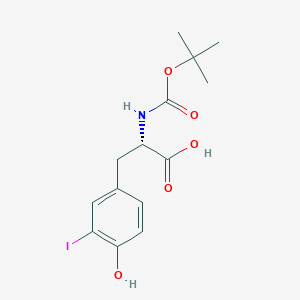
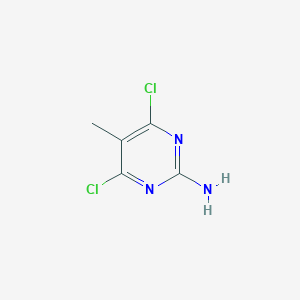

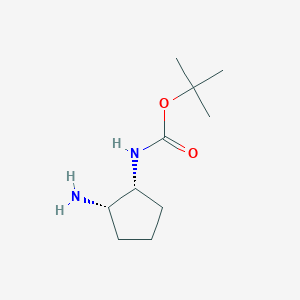
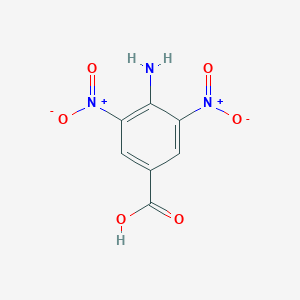

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)
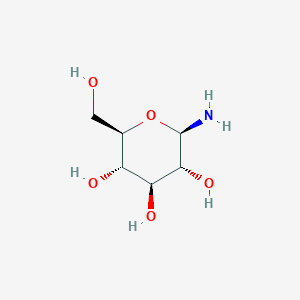
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)


